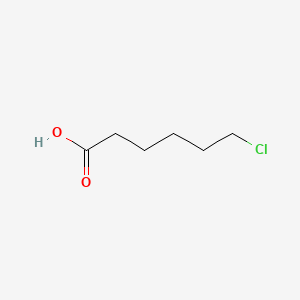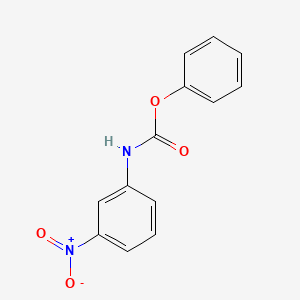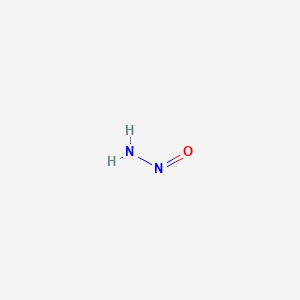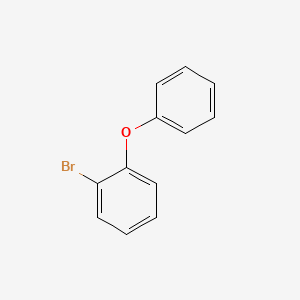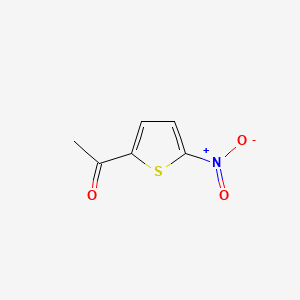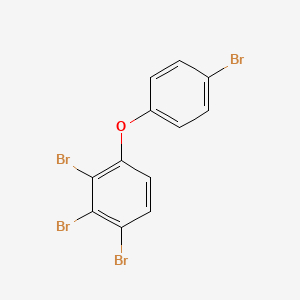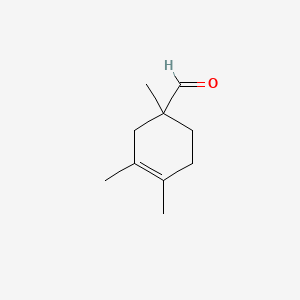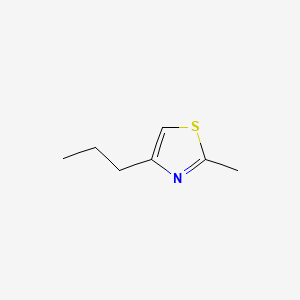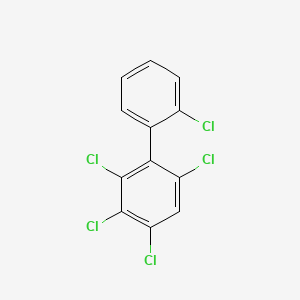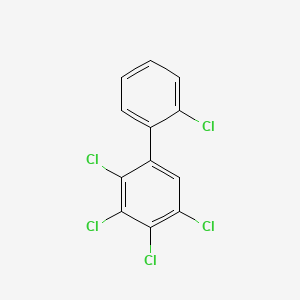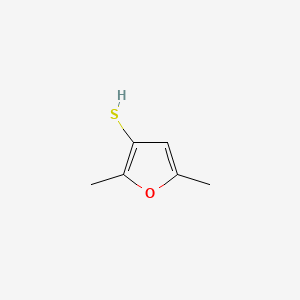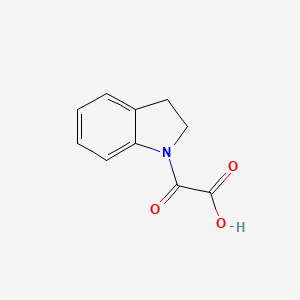
2,3-二氢-1H-吲哚-1-基(氧代)乙酸
货号 B1359973
CAS 编号:
1018243-08-7
分子量: 191.18 g/mol
InChI 键: VFSXKTOUXOEVGL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“2,3-dihydro-1H-indol-1-yl(oxo)acetic acid” is a chemical compound with the CAS Number: 1018243-08-7 . It has a molecular weight of 191.19 and its linear formula is C10 H9 N O3 .
Molecular Structure Analysis
The molecular structure of “2,3-dihydro-1H-indol-1-yl(oxo)acetic acid” is represented by the SMILES stringOC(C(N1CCC2=CC=CC=C12)=O)=O . The InChI is 1S/C10H9NO3/c12-9(10(13)14)11-6-5-7-3-1-2-4-8(7)11/h1-4H,5-6H2,(H,13,14) .
科学研究应用
Synthesis of Alkaloids
- Scientific Field : Organic Chemistry
- Application Summary : Indole derivatives are prevalent moieties present in selected alkaloids . They play a main role in cell biology and have attracted increasing attention in recent years for the treatment of various disorders .
- Methods of Application : The investigation of novel methods of synthesis have attracted the attention of the chemical community .
- Results or Outcomes : The application of indole derivatives as biologically active compounds has shown various biologically vital properties .
Biological Potential of Indole Derivatives
- Scientific Field : Pharmacology
- Application Summary : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
- Methods of Application : Researchers synthesize a variety of indole derivatives to screen different pharmacological activities .
- Results or Outcomes : Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
Synthesis of New Compounds with Neuroprotective and Antioxidant Properties
- Scientific Field : Neurology and Pharmacology
- Application Summary : 2,3-Dihydroindoles are promising agents for the synthesis of new compounds with neuroprotective and antioxidant properties .
- Methods of Application : These compounds are usually obtained by direct reduction of the corresponding indoles containing acceptor groups in the indole ring for its activation .
- Results or Outcomes : The synthesized compounds are expected to have neuroprotective and antioxidant properties .
Antiviral Activity
- Scientific Field : Virology
- Application Summary : Indole derivatives have been reported as antiviral agents . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
- Methods of Application : These compounds are usually synthesized and then tested against various viruses .
- Results or Outcomes : Some compounds showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .
Anti-inflammatory Activity
- Scientific Field : Pharmacology
- Application Summary : Indole derivatives have been reported to have anti-inflammatory activities . For example, chalcones of indole were elaborated against carrageenan-induced edema in albino rats .
- Methods of Application : These compounds are usually synthesized and then tested for their anti-inflammatory activities .
- Results or Outcomes : The most effective compound of this series was found to be 4-(3-(1H-indol-3-yl)-4,5-dihydro-1H-pyrazol-5-yl) phenol .
Antibacterial Activity
- Scientific Field : Microbiology
- Application Summary : The derivatives of 1,3-diazole, which is structurally similar to indole, show different biological activities such as antibacterial .
- Methods of Application : These compounds are usually synthesized and then tested against various bacteria .
- Results or Outcomes : The antibacterial activity of these compounds has been reported in the literature .
Antiviral Activity
- Scientific Field : Virology
- Application Summary : Indole derivatives have been reported as antiviral agents . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
- Methods of Application : These compounds are usually synthesized and then tested against various viruses .
- Results or Outcomes : Some compounds showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .
Anti-inflammatory Activity
- Scientific Field : Pharmacology
- Application Summary : Indole derivatives have been reported to have anti-inflammatory activities . For example, chalcones of indole were elaborated against carrageenan-induced edema in albino rats .
- Methods of Application : These compounds are usually synthesized and then tested for their anti-inflammatory activities .
- Results or Outcomes : The most effective compound of this series was found to be 4-(3-(1H-indol-3-yl)-4,5-dihydro-1H-pyrazol-5-yl) phenol .
Antibacterial Activity
- Scientific Field : Microbiology
- Application Summary : The derivatives of 1,3-diazole, which is structurally similar to indole, show different biological activities such as antibacterial .
- Methods of Application : These compounds are usually synthesized and then tested against various bacteria .
- Results or Outcomes : The antibacterial activity of these compounds has been reported in the literature .
属性
IUPAC Name |
2-(2,3-dihydroindol-1-yl)-2-oxoacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c12-9(10(13)14)11-6-5-7-3-1-2-4-8(7)11/h1-4H,5-6H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFSXKTOUXOEVGL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30649320 |
Source


|
| Record name | (2,3-Dihydro-1H-indol-1-yl)(oxo)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30649320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dihydro-1H-indol-1-yl(oxo)acetic acid | |
CAS RN |
1018243-08-7 |
Source


|
| Record name | (2,3-Dihydro-1H-indol-1-yl)(oxo)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30649320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
快速询问
类别
最多查看
Methyl 4-ethyl-2-methyl-1,3-thiazole-5-carboxylate
1119452-81-1
N-(4-methoxyphenyl)pyrrolidin-3-amine
886506-09-8
6-Chlorohexanoic acid
4224-62-8

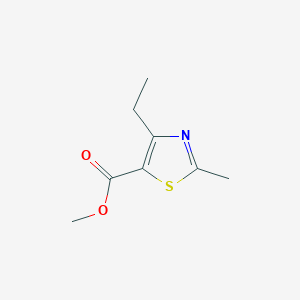
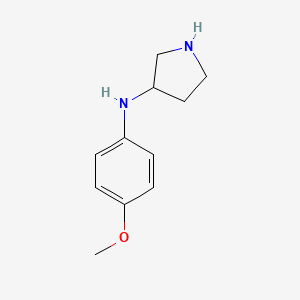
![N-[4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]-N-methylpropan-2-amine](/img/structure/B1359900.png)
